Peptide 401
Description
Discovery and Isolation from Hymenopteran Venoms
The Mast Cell Degranulating (MCD) peptide, also known as Peptide 401, was first identified as a constituent of honey bee (Apis mellifera) venom, where it makes up approximately 2-3% of the dry weight. medchemexpress.comdoi.org Its isolation was a significant step in venom toxinology, revealing a component with highly specific biological activity.
Later, a similar but distinct peptide was isolated from the venom of the bumblebee Megabombus pennsylvanicus. nih.govunesp.br This bumblebee MCD peptide is a larger, 28-amino acid peptide. doi.orgnih.gov Further research has identified other related peptides in various wasp species, such as Mastoparan from vespid wasps and other peptides from solitary eumenine wasps, which also exhibit mast cell degranulating properties. mdpi.comfrontiersin.org These discoveries highlighted a common strategy among Hymenoptera to utilize peptides that target mast cells as part of their defensive arsenal.
Table 1: Examples of Mast Cell Degranulating Peptides from Hymenopteran Venoms
| Peptide Name | Source Organism | Amino Acid Residues | Key Characteristics |
|---|---|---|---|
| MCD Peptide (this compound) | Honey Bee (Apis mellifera) | 22 | Potent mast cell degranulator, also exhibits anti-inflammatory and neurotoxic effects. medchemexpress.comlatoxan.comwikipedia.org |
| Bumblebee MCD Peptide | Bumblebee (Megabombus pennsylvanicus) | 28 | Resembles honeybee MCD peptide in its ability to degranulate mast cells at low concentrations without being lytic. nih.govunesp.br |
| Mastoparan | Vespid Wasps (e.g., Paravespula lewisii) | 14 | Induces mast cell degranulation and histamine (B1213489) release; known for its amphipathic α-helical structure. mdpi.comfrontiersin.org |
| MCD Peptide HR-2 | Giant Hornet (Vespa orientalis) | 14 | Structurally different from honeybee MCD peptide but possesses similar biological effects, including histamine release from mast cells. peptide.comcpcscientific.com |
Early Characterization of Biological Activities
Initial studies on MCD peptide quickly established its powerful ability to degranulate mast cells, leading to the release of histamine and other inflammatory mediators. medchemexpress.com This action was observed at very low concentrations, indicating a high affinity for its cellular target. latoxan.com The degranulation of mast cells is a key event in type I hypersensitivity reactions, and the discovery of a specific peptide that could trigger this process provided a valuable tool for research. wikipedia.org
Beyond its effects on mast cells, early research also uncovered anti-inflammatory properties of the MCD peptide. nih.gov It was found to suppress the increased vascular permeability caused by various inflammatory agents. medchemexpress.comnih.gov This dual nature of the peptide, being both a trigger of inflammation at low concentrations and an anti-inflammatory agent at higher concentrations, presented a fascinating paradox for scientists. wikipedia.org Furthermore, it was discovered that the MCD peptide could block voltage-gated potassium channels, revealing a neurotoxic potential distinct from its immunological effects. latoxan.comwikipedia.org
Historical Evolution of Mast Cell Research Paradigms and MCD Peptide
The study of mast cells has evolved significantly since their discovery by Paul Ehrlich. Initially viewed primarily as culprits in allergic diseases, the understanding of their role has expanded to encompass a wide range of physiological and pathological processes. mdpi.com Mast cells are now recognized as crucial players in innate immunity, tissue repair, and the regulation of inflammation. nih.gov
The discovery and characterization of MCD peptide coincided with and contributed to this evolving paradigm. The peptide provided a specific molecular probe to investigate the intricate signaling pathways within mast cells that lead to degranulation. Early models suggested a receptor-independent mechanism, where the peptide's cationic nature allowed it to interact directly with the cell membrane and activate G proteins. researchgate.net This direct activation of G proteins was a novel concept and challenged the existing receptor-ligand models of cell activation.
More recent research has identified specific receptors, such as the Mas-related G protein-coupled receptor member X2 (MRGPRX2) on human mast cells, as targets for various cationic peptides, including those from venoms. nih.govoncotarget.com This has refined the understanding of how MCD peptide and similar molecules exert their effects, highlighting a more specific interaction than previously thought. The development of synthetic analogs of MCD peptide has further advanced the field, allowing for the design of molecules that can modulate mast cell activity and potentially offer therapeutic benefits for allergic and inflammatory conditions. nih.gov The journey of MCD peptide research, from its isolation from venom to its use as a sophisticated tool in immunology, mirrors the broader journey of mast cell biology from a narrow focus on allergy to a wide appreciation of its complex roles in health and disease.
Structure
2D Structure
Properties
IUPAC Name |
2-[[6-amino-2-[[2-[[40-[[6-amino-2-[(2-amino-3-methylpentanoyl)amino]hexanoyl]amino]-16,31,51-tris(4-aminobutyl)-37-(2-amino-2-oxoethyl)-4,19,48-tri(butan-2-yl)-28,54-bis(3-carbamimidamidopropyl)-7,25-bis(4H-imidazol-4-ylmethyl)-3,6,9,15,18,21,24,27,30,33,36,39,47,50,53,56-hexadecaoxo-22-propan-2-yl-42,43,58,59-tetrathia-2,5,8,14,17,20,23,26,29,32,35,38,46,49,52,55-hexadecazatricyclo[32.22.4.010,14]hexacontane-45-carbonyl]amino]acetyl]amino]hexanoyl]amino]butanediamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C110H192N40O24S4/c1-11-58(7)83(118)103(169)136-66(30-17-22-38-113)94(160)142-77-53-176-175-51-75(89(155)128-50-82(153)131-64(28-15-20-36-111)90(156)138-71(88(119)154)46-80(116)151)144-106(172)85(59(8)12-2)147-95(161)67(31-18-23-39-114)132-92(158)68(33-25-41-126-109(120)121)135-100(166)78-54-178-177-52-76(143-96(162)74(47-81(117)152)140-101(77)167)99(165)134-65(29-16-21-37-112)91(157)133-69(34-26-42-127-110(122)123)93(159)139-72(44-62-48-124-55-129-62)97(163)146-84(57(5)6)104(170)149-87(61(10)14-4)105(171)137-70(32-19-24-40-115)108(174)150-43-27-35-79(150)102(168)141-73(45-63-49-125-56-130-63)98(164)148-86(60(9)13-3)107(173)145-78/h48-49,55-79,83-87H,11-47,50-54,111-115,118H2,1-10H3,(H2,116,151)(H2,117,152)(H2,119,154)(H,128,155)(H,131,153)(H,132,158)(H,133,157)(H,134,165)(H,135,166)(H,136,169)(H,137,171)(H,138,156)(H,139,159)(H,140,167)(H,141,168)(H,142,160)(H,143,162)(H,144,172)(H,145,173)(H,146,163)(H,147,161)(H,148,164)(H,149,170)(H4,120,121,126)(H4,122,123,127) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMBRLNFAEHGOLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC2CSSCC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CCCNC(=N)N)NC(=O)C(NC(=O)C(NC(=O)C3CCCN3C(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)CCCCN)CCCNC(=N)N)CC4C=NC=N4)C(C)C)C(C)CC)CCCCN)CC5C=NC=N5)C(C)CC)CC(=O)N)NC(=O)C(CCCCN)NC(=O)C(C(C)CC)N)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C110H192N40O24S4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2587.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32908-73-9 | |
| Record name | Mast cell degranulating peptide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032908739 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Mechanisms of Mast Cell Degranulating Peptide Action
Mechanisms of Mast Cell Degranulation Induction
The induction of mast cell degranulation by the MCD peptide involves a series of intricate molecular events, beginning with the peptide's interaction with the cell and culminating in the release of inflammatory mediators. A key aspect of this process is its ability to bypass traditional receptor-ligand pathways.
Receptor-Independent Cellular Activation
A significant body of evidence suggests that the mast cell degranulating peptide can activate mast cells through a receptor-independent mechanism. nih.govcore.ac.uk This mode of action distinguishes it from many other secretagogues that rely on specific cell surface receptors to initiate signaling. The prevailing model posits that polycationic peptides like MCD peptide can translocate across the plasma membrane and directly engage with intracellular signaling components. nih.govcore.ac.uk Studies using fluorescently labeled and enzymatically stable analogs of similar peptides have demonstrated their rapid, energy-independent uptake into mast cells. nih.gov This translocation is not blocked by pertussis toxin, indicating it is independent of the G protein-mediated signaling that it subsequently triggers. nih.gov
Direct Interaction with Heterotrimeric G Proteins
Once inside the cell, the mast cell degranulating peptide is thought to directly interact with and activate heterotrimeric GTP-binding proteins (G proteins). nih.govcore.ac.ukresearchgate.net This direct activation circumvents the need for a cell surface receptor, a hypothesis supported by the fact that high concentrations of the peptide are required to induce degranulation, and specific peptide receptors have not been consistently identified on mast cells. core.ac.uk The interaction is believed to occur with the G protein α subunits, leading to their activation. nih.govcore.ac.uk Cationic peptides have been shown to stimulate purified and reconstituted G proteins from various sources, including rat peritoneal mast cells. nih.govcore.ac.uk
G Protein Alpha Subunit Modulation
The mast cell degranulating peptide directly modulates the function of G protein alpha subunits. nih.govcore.ac.uk Upon binding, it is proposed to induce a conformational change in the α subunit, facilitating the exchange of GDP for GTP and thereby activating the G protein. This direct modulation of Gα subunits is a key step in the receptor-independent activation pathway. nih.govcore.ac.uk The activation of these G proteins then initiates downstream signaling cascades that lead to mast cell degranulation.
Role of Pertussis Toxin-Sensitive G Proteins
The G proteins activated by the mast cell degranulating peptide are sensitive to pertussis toxin. nih.govcore.ac.uknih.govuni.lu Pertussis toxin is known to ADP-ribosylate the α subunits of the Gi/Go family of G proteins, preventing them from interacting with receptors and becoming activated. nih.gov Pre-treatment of mast cells with pertussis toxin has been shown to abolish the degranulation induced by the MCD peptide. nih.govnih.govuni.lu This indicates that the peptide's effects are mediated through the activation of these specific types of G proteins, leading to the subsequent activation of phospholipase C. nih.govuni.lu The inhibition of degranulation by pertussis toxin provides strong evidence for the crucial role of Gi/Go proteins in the signaling pathway initiated by the mast cell degranulating peptide. nih.govcore.ac.uk
Intracellular Signaling Cascades Leading to Exocytosis
The activation of G proteins by the mast cell degranulating peptide sets off a cascade of intracellular signaling events that ultimately result in the fusion of granules with the plasma membrane and the release of their contents, a process known as exocytosis.
Concentration-Dependent Differential Effects on Mast Cell Activity
The biological activity of Mast Cell Degranulating Peptide is notably dependent on its concentration, exhibiting a dual nature in its effects on mast cell function. researchgate.net At lower concentrations, MCDP acts as a potent pro-inflammatory agent by inducing mast cell degranulation and the subsequent release of histamine (B1213489). researchgate.net This action initiates localized inflammatory processes.
Conversely, at higher concentrations, MCDP displays anti-inflammatory properties by inhibiting mast cell degranulation. researchgate.net This concentration-dependent switch from a pro-inflammatory to an anti-inflammatory role highlights the peptide's complex pharmacological profile. This phenomenon is not unique to MCDP; studies on other peptides that activate mast cells, such as substance P, have shown that the time delay before exocytosis is dependent on the peptide's concentration. core.ac.uk For instance, intracellular application of substance P at concentrations ranging from 5 to 50 μM resulted in a degranulation delay of 100 to 500 seconds. core.ac.uk Similarly, other peptides like PG-1 and RC-100 induce a concentration-dependent degranulation, reaching a maximum response at a specific concentration threshold. oncotarget.com
Modulation of Ion Channel Function
Mast Cell Degranulating Peptide exerts significant influence on cellular activity through the modulation of ion channel function. A primary mechanism is its ability to form voltage-gated and cation-selective channels directly within lipid bilayers. nih.gov These channels exhibit a higher permeability to potassium ions (K+) than chloride ions (Cl-). nih.gov The interaction with and subsequent inhibition of voltage-dependent K+ channels in brain membranes is considered a key function of MCDP. nih.gov Furthermore, the binding site for dendrotoxin (DTX), a known potassium channel blocker, also serves as a receptor for MCDP, particularly on A-type and delayed rectifier K+ channels. annualreviews.org
Interaction with Voltage-Gated Potassium Channels
The interaction between MCDP and voltage-gated potassium (Kv) channels is a crucial aspect of its bioactivity, particularly in the nervous system. The ability of MCDP to induce long-term potentiation (LTP) is strongly linked to its interaction with these channels. nih.gov While its degranulating effect on mast cells is primarily mediated through G-protein activation leading to PLC stimulation nih.gov, its neurological effects are more closely tied to direct channel modulation.
Table 1: Voltage-Gated Potassium Channel Subtypes Targeted by Mast Cell Degranulating Peptide
| Channel Subtype | Description | Reference |
|---|---|---|
| Kv1.1 | A voltage-gated potassium channel subunit. MCDP is a potent blocker of channels containing this subunit. | pasteur.ac.ir |
| Kv1.2 | A voltage-gated potassium channel subunit often forming heteromers with Kv1.1. MCDP is a potent blocker. | pasteur.ac.ir |
| Kv1.6 | A voltage-gated potassium channel subunit. MCDP is a potent blocker of channels containing this subunit. | pasteur.ac.ir |
By blocking specific Kv channels, Mast Cell Degranulating Peptide significantly alters channel kinetics and, consequently, the characteristics of the action potential. Voltage-gated potassium channels are fundamental in the repolarization phase of an action potential. annualreviews.org Inhibition of these channels, specifically the slowly inactivating outward potassium current, leads to a prolongation of the action potential duration. physiology.orgphysiology.org Furthermore, blocking Kv1.1, a primary target of MCDP, has been shown to lower the firing threshold of the action potential and increase the frequency of firing in response to a stimulus. physiology.orgphysiology.org
Influence on Neuronal Excitability and Synaptic Transmission
The modulation of Kv channels by MCDP has profound effects on neuronal excitability and synaptic plasticity. One of the most significant findings is that MCDP can induce long-term potentiation (LTP), a persistent strengthening of synapses, in hippocampal slices. nih.gov This effect is attributed to its inhibitory action on voltage-dependent K+ channels. nih.gov
By blocking Kv1.1 channels, MCDP plays a critical role in defining the threshold at which a neuron generates an action potential and influences whether a given stimulus results in single or multiple firing events. physiology.orgphysiology.org The modulation of ion channel kinetics can alter neuronal excitability to the extent that it may increase pain sensitivity. irispublishers.com The interplay between neuropeptides, neuronal activation, and mast cells is complex, as mast cell mediators can, in turn, induce long-lasting changes in neuronal excitability and phenotypes. nih.gov
Induction of Long-Term Potentiation in Hippocampal Circuits
Mast Cell Degranulating Peptide is a potent inducer of Long-Term Potentiation (LTP), a persistent strengthening of synapses that is widely considered a cellular basis for learning and memory. nih.govnih.gov Application of MCDP to hippocampal preparations produces an LTP that is phenomenologically indistinguishable from the LTP induced by high-frequency electrical stimulation. nih.gov This effect is notably sensitive to APV (D-2-amino-5-phosphonovalerate), indicating a dependence on the N-methyl-D-aspartate (NMDA) receptor for its induction phase. nih.govnih.gov
The primary mechanism involves the peptide's ability to block certain voltage-gated potassium (K+) channels. wikipedia.orgcambridge.org By inhibiting these channels, MCDP can lead to membrane depolarization, which facilitates the relief of the magnesium (Mg2+) block on NMDA receptors. This allows for an influx of calcium (Ca2+) into the postsynaptic neuron upon glutamate (B1630785) binding, a critical trigger for the signaling cascades that establish LTP. nih.govnih.gov
In vivo studies using push-pull cannulation in the CA1 region of the rat hippocampus have provided further insight into the downstream effects of MCDP application. nih.gov The induction of LTP by MCDP is associated with a transient, short-lasting increase in the extracellular levels of the excitatory amino acids glutamate and aspartate. nih.gov However, the long-term maintenance of this potentiation does not appear to rely on a sustained high level of these neurotransmitters. Instead, research has observed a delayed, enhanced release of proteins into the extracellular space, which may play a role in the structural and functional changes that consolidate the potentiated state. nih.govnih.gov
Table 1: Research Findings on MCDP-Induced Long-Term Potentiation (LTP)
| Finding | Experimental Model | Key Implication | Reference(s) |
| Bath application of MCDP induces LTP in hippocampal slices similar to electrical stimulation. | Hippocampal Slices | MCDP can directly trigger synaptic plasticity mechanisms. | nih.gov |
| MCDP-induced LTP is sensitive to the NMDA receptor antagonist APV. | Hippocampal Slices | The induction of LTP by MCDP is dependent on NMDA receptor activation. | nih.govnih.gov |
| MCDP blocks voltage-gated potassium channels (Kv1.1, Kv1.6). | Rat Brain | K+ channel blockade is a primary mode of action, leading to conditions permissive for LTP induction. | wikipedia.org |
| A transient (10 min) increase in glutamate and aspartate release occurs during LTP induction. | In vivo (Rat Hippocampus) | The initial phase of LTP involves a temporary surge in excitatory neurotransmitter release. | nih.gov |
| A delayed, enhanced release of proteins is observed post-induction. | In vivo (Rat Hippocampus) | The maintenance phase of LTP may involve protein synthesis and secretion, not sustained transmitter release. | nih.govnih.gov |
Structure Activity Relationship and Analogues of Mast Cell Degranulating Peptide
Primary and Secondary Structural Determinants of Activity
Role of Specific Amino Acid Residues (e.g., Lysine (B10760008), Arginine, Proline)
The cationic nature of the MCD peptide, conferred by a high content of basic amino acid residues, is a primary determinant of its activity. Lysine and arginine residues, with their positively charged side chains, are distributed throughout the sequence and are fundamental for the peptide's interaction with the negatively charged surface of mast cell membranes.
Studies involving the deletion of terminal amino acids have further underscored the importance of specific residues. The removal of residues 16-18 (Arg-Lys-Ile) from the C-terminus resulted in a 5- to 10-fold decrease in histamine-releasing activity, highlighting the critical role of this C-terminal cationic region. nih.gov
Influence of Disulfide Bridges on Conformation and Function
The MCD peptide contains two disulfide bridges, formed between cysteine residues at positions 3 and 15 (Cys3-Cys15) and at positions 5 and 19 (Cys5-Cys19). These covalent cross-links are essential for maintaining the peptide's rigid, compact three-dimensional structure. This constrained conformation is critical for its biological function.
The disulfide bonds significantly restrict the conformational flexibility of the peptide, forcing it to adopt a specific spatial arrangement that is optimal for its interaction with the mast cell membrane and its molecular targets. The disruption of these bridges leads to a significant loss of degranulating activity. For example, an analogue of MCD peptide lacking the disulfide bridge between cysteine residues 5 and 19, while still capable of producing histamine (B1213489) release, exhibited only about one-fifth of the activity of the native peptide. nih.gov This demonstrates that while the primary sequence contains the necessary elements for activity, the correct folding, stabilized by the disulfide bridges, is paramount for full potency.
Circular dichroism (CD) spectroscopy studies have shown that analogues with altered disulfide bridge arrangements or deletions within the looped structure have secondary structures very similar to the native MCD peptide. This suggests that the loss of activity is not due to a gross disruption of the secondary structure but rather to subtle changes in the tertiary structure and the precise positioning of key functional groups. nih.gov
Significance of C-Terminal Amidation
The C-terminus of the native MCD peptide is amidated. This post-translational modification, common in many biologically active peptides, plays a crucial role in its function and stability. The C-terminal amide group neutralizes the negative charge of the terminal carboxyl group, which can be important for several reasons.
For many bioactive peptides, the C-terminal amide is essential for full biological activity. nih.gov Studies on other cationic antimicrobial peptides have shown that amidation of the C-terminus leads to a higher membrane disruptive ability. nih.gov This modification can also play a role in maintaining the structural stability of the peptide, particularly its helical conformation, when it interacts with lipid membranes. nih.gov While direct comparative studies on the amidated versus non-amidated forms of MCD peptide are not extensively detailed in the available literature, the widespread importance of this modification in similar peptides strongly suggests its critical role in the potency of MCD peptide.
Hydrophobicity and Cationic Characteristics in Membrane Interactions
The interaction of the MCD peptide with the mast cell membrane is the initial and a critical step in triggering degranulation. This interaction is primarily governed by the peptide's amphipathic nature, meaning it possesses both hydrophobic and cationic (hydrophilic) regions.
The positively charged lysine and arginine residues are key to the initial electrostatic attraction of the peptide to the negatively charged components of the mast cell membrane, such as sialic acid residues and anionic phospholipids (B1166683). nih.gov This electrostatic interaction concentrates the peptide at the cell surface, facilitating subsequent events. The binding of cationic peptides to the mast cell receptor, Mas-related G protein-coupled receptor X2 (MRGPRX2), is believed to be a key mechanism for activation and histamine release. nih.gov
Following the initial binding, the hydrophobic residues of the MCD peptide are thought to insert into the lipid bilayer of the cell membrane. This insertion can perturb the membrane structure, leading to increased permeability and the formation of pores or channels. nih.gov This disruption of the membrane integrity is a crucial part of the degranulation signal. Studies on various mast cell degranulating peptides have shown their ability to interact directly with membrane phospholipids in a fast and concentration-dependent manner. nih.gov
Design and Synthesis of Modified Mast Cell Degranulating Peptides
The understanding of the structure-activity relationship of the MCD peptide has paved the way for the rational design and synthesis of analogues with altered biological properties. By modifying the primary sequence, researchers have been able to create peptides with reduced or enhanced degranulating activity, and in some cases, to separate the different biological activities of the native peptide.
Rational Engineering of Peptide Sequences for Modified Biological Profiles
The solid-phase synthesis of the MCD peptide has enabled the creation of a wide range of analogues to probe its structure-function relationships. nih.gov These modifications have included deletions of amino acids, substitutions with natural or unnatural amino acids, and alterations to the ring structures formed by the disulfide bridges.
One approach has been to create truncated analogues to identify the minimal structural requirements for activity. For example, the deletion of C-terminal residues has been shown to have a significant impact on histamine-releasing activity. An analogue with the C-terminal residues 20-22 removed, des(20-22)-MCD, and another with only residue 21 removed, des(21)-MCD, both showed a marked decrease in this activity. An even more drastic reduction, to the point of complete abolishment of activity, was observed in the analogue des(16-17,21)-MCD. nih.gov Interestingly, a truncated analogue with both N- and C-terminal deletions, des(1-2,20-22)-MCD, restored the full activity of the native peptide, suggesting a complex interplay between the termini in modulating the peptide's function. nih.gov
Alanine (B10760859) scanning has been a particularly powerful tool for the rational engineering of MCD peptide. As previously mentioned, substituting specific arginine and histidine residues with alanine led to analogues with significantly increased histamine-releasing activity. nih.gov The analogue [Ala12] MCD has been used as a basis for designing agents that can potentially reduce allergic conditions by competing with IgE for binding to its receptor on mast cells. wikipedia.org
These examples of rational design demonstrate that by systematically modifying the sequence of the MCD peptide, it is possible to modulate its biological profile, offering the potential to develop new therapeutic agents with tailored activities.
Table 1: Biological Activity of Mast Cell Degranulating Peptide Analogues with Terminal Deletions
| Analogue | Modification | Histamine-Releasing Activity |
| des(20-22)-MCD | Deletion of C-terminal residues 20-22 | Markedly decreased |
| des(21)-MCD | Deletion of C-terminal residue 21 | Markedly decreased |
| des(16-17,21)-MCD | Deletion of C-terminal residues 16, 17, and 21 | Completely abolished |
| des(1-2,20-22)-MCD | Deletion of N-terminal residues 1-2 and C-terminal residues 20-22 | Full activity restored |
| Data sourced from Buku A, Maulik G, Hook WA. Peptides. 1998;19(1):1-5. nih.gov |
Table 2: Biological Activity of Mast Cell Degranulating Peptide Analogues with Internal Deletions and Disulfide Bridge Modification
| Analogue | Modification | Relative Histamine-Releasing Activity |
| des(6-10)-MCD | Deletion of internal residues 6-10 | ~20% of MCD peptide |
| des(8-13)-MCD | Deletion of internal residues 8-13 | ~20% of MCD peptide |
| Analogue lacking Cys5-Cys19 bridge | Removal of one disulfide bridge | ~20% of MCD peptide |
| Data sourced from Buku A, et al. J Protein Chem. 1992;11(3):275-8. nih.gov |
Table 3: Effect of Alanine Substitution on the Histamine-Releasing Activity of Mast Cell Degranulating Peptide
| Analogue | Substitution | Relative Histamine-Releasing Activity |
| [Ala7]-MCD | Arginine at position 7 replaced with Alanine | ~40-fold increase |
| [Ala8]-MCD | Histidine at position 8 replaced with Alanine | ~40-fold increase |
| [Ala13]-MCD | Histidine at position 13 replaced with Alanine | No loss of activity |
| [Ala16]-MCD | Arginine at position 16 replaced with Alanine | ~14-fold increase |
| Data sourced from Buku A. Peptides. 1999;20(3):415-20. nih.gov |
Development of Analogues for Mechanistic Dissection
The synthesis of Mast Cell Degranulating (MCD) peptide analogues has been a critical tool for dissecting the relationship between its structure and its biological activities. nih.gov By systematically modifying the peptide's sequence and structure, researchers have been able to probe the roles of specific amino acid residues, disulfide bridges, and terminal regions in mast cell degranulation. nih.govnih.gov This has allowed for the separation of its various biological effects and has provided insights into the molecular mechanisms underlying its function. nih.gov
The Role of Terminal Residues and Positive Charges
Initial studies focused on the importance of the N- and C-terminal regions of the MCD peptide. Analogues with deletions at the C-terminus, such as des(20-22)-MCD and des(21)-MCD, exhibited a marked decrease in histamine-releasing activity. nih.gov The complete abolition of this activity was observed in the analogue des(16-17,21)-MCD. nih.gov Furthermore, analogues with C-terminal deletions, specifically the removal of residues 16-18 (Arg-Lys-Ile), showed a 5- to 10-fold decrease in activity, suggesting the critical role of the C-terminus in the bioactivity of MCD peptide. nih.gov In contrast, the removal of N-terminal residues 1-2 (Lys) had a less pronounced effect on activity. nih.gov Interestingly, an analogue with both N- and C-terminal truncations, des(1-2,20-22)-MCD, restored the full histamine-releasing activity of the native peptide. nih.gov These findings collectively indicate that the C-terminal region is more crucial than the N-terminal region for the mast cell degranulating activity of the MCD peptide. nih.gov
| Analogue | Modification | Histamine-Releasing Activity |
| des(20-22)-MCD | Deletion of C-terminal residues 20-22 | Markedly decreased nih.gov |
| des(21)-MCD | Deletion of C-terminal residue 21 | Markedly decreased nih.gov |
| des(16-17,21)-MCD | Deletion of residues 16-17 and 21 | Completely abolished nih.gov |
| des(1-2,20-22)-MCD | Deletion of N-terminal residues 1-2 and C-terminal residues 20-22 | Full activity restored nih.gov |
| des(16-18)-MCD | Deletion of residues 16-18 (Arg-Lys-Ile) | 5- to 10-fold decrease nih.gov |
| des(1-2)-MCD | Deletion of N-terminal residues 1-2 (Lys) | Less significant decrease compared to C-terminal deletions nih.gov |
The Significance of Disulfide Bridges and Arginine Residues
The two disulfide bridges in the MCD peptide structure are also pivotal for its activity. nih.gov The creation of monocyclic analogues, where cysteine residues were replaced pairwise with alanine, resulted in a significant reduction in histamine-releasing activity. okstate.edu Specifically, [Ala(3,15)]MCD and [Ala(5,19)]MCD showed three- to ten-fold diminished activity compared to the parent MCD peptide. okstate.edu An analogue lacking the disulfide bridge between cysteine residues 5 and 19 also demonstrated reduced histamine release, with about one-fifth of the activity of the native MCD peptide. nih.gov
| Analogue | Modification | Histamine-Releasing Activity |
| [Ala(3,15)]MCD | Replacement of Cys3 and Cys15 with Ala | 3-fold diminished okstate.edu |
| [Ala(5,19)]MCD | Replacement of Cys5 and Cys19 with Ala | 10-fold diminished okstate.edu |
| Analogue lacking Cys5-Cys19 disulfide bridge | Removal of the disulfide bond between Cys5 and Cys19 | Approximately 20% of MCD peptide activity nih.gov |
| [Orn(16)]MCD | Replacement of Arg16 with Orn | Almost 6-fold increase okstate.edu |
| [Orn(7,16)]MCD | Replacement of Arg7 and Arg16 with Orn | 3-fold increase okstate.edu |
Separation of Biological Activities
A key outcome of developing MCD peptide analogues has been the ability to separate its different biological functions. For instance, while the native MCD peptide does not release superoxide (B77818) anions from neutrophils, deletion analogues such as the one lacking residues 6-10 were potent stimulants of superoxide anion release, despite having reduced histamine-releasing activity. nih.gov The analogue with residues 8-13 deleted was a weaker stimulant of superoxide release. nih.gov This was the first demonstration that the various activities of the MCD peptide could be dissociated, providing a pathway to explore its purported anti-inflammatory activity independently of its mast cell degranulating effect. nih.gov None of the C-terminal and N- and C-terminal deletion analogues, such as des(20-22)-MCD and des(1-2,20-22)-MCD, showed any inflammatory or anti-inflammatory activity in a chemiluminescence assay for oxygen radicals. nih.gov
These structure-activity relationship studies, made possible through the synthesis and characterization of a wide range of analogues, have been instrumental in mapping the functional domains of the MCD peptide and in understanding the molecular requirements for its interaction with mast cells.
Advanced Methodological Approaches in Mast Cell Degranulating Peptide Research
In Vitro Cellular Assays
In vitro assays provide a controlled environment to dissect the specific cellular and molecular events triggered by MCD peptide. These assays are fundamental for characterizing the peptide's activity and understanding its structure-function relationships.
Quantitative Assessment of Mediator Release (e.g., Histamine (B1213489), β-Hexosaminidase)
A primary function of MCD peptide is to induce the degranulation of mast cells, a process that releases a host of inflammatory mediators. nih.gov The quantification of these mediators is a cornerstone of MCD peptide research.
Histamine Release Assays: Histamine is a major pre-formed mediator stored in mast cell granules. nih.govnih.gov Its release is a hallmark of mast cell activation. Assays to quantify histamine release typically involve incubating mast cells with MCD peptide and then measuring the amount of histamine released into the supernatant. rupress.org This can be achieved using various techniques, including enzyme-linked immunosorbent assays (ELISAs) and fluorescent enzyme immunoassays. journals.co.za The amount of histamine released is often expressed as a percentage of the total cellular histamine content. rupress.org
β-Hexosaminidase Release Assays: β-Hexosaminidase is another enzyme stored in mast cell granules and is co-released with histamine upon degranulation. nih.govnih.gov It serves as a reliable and stable marker for quantifying the extent of mast cell degranulation. nih.govjournals.co.za The most common method for its measurement is a colorimetric assay where the enzyme cleaves a chromogenic substrate. frontiersin.org The resulting color change is proportional to the amount of enzyme released and can be quantified spectrophotometrically. frontiersin.org This assay is widely used to assess the degranulation-inducing activity of MCD peptide and its analogues. frontiersin.orgnih.gov For example, studies have used β-hexosaminidase release to determine the inhibitory activity of MCD peptide analogues on IgE-induced mast cell degranulation. nih.gov
Interactive Data Table: Comparison of Mediator Release Assays
| Mediator | Assay Principle | Advantages | Common Cell Lines |
| Histamine | Immunoassay (ELISA, Fluorescent) | High sensitivity and specificity for a key allergic mediator. | RBL-2H3, Human Mast Cells (HuMCs), Bone Marrow-Derived Mast Cells (BMMCs) |
| β-Hexosaminidase | Colorimetric/Fluorometric | Stable marker, simple and cost-effective procedure. | RBL-2H3, LAD2, LUVA |
Patch-Clamp Electrophysiology for Ion Channel Characterization
The patch-clamp technique is a powerful tool for studying the ion channels in the mast cell membrane and their modulation by MCD peptide. nih.govphysiology.org This method allows for the recording of ionic currents through single channels or the entire cell membrane (whole-cell configuration), providing insights into the changes in membrane potential and ion fluxes that precede and accompany degranulation. nih.govnih.gov
In the context of MCD peptide research, patch-clamp studies can reveal how the peptide affects ion channels, such as those permeable to calcium (Ca2+), which is a critical second messenger in mast cell activation. nih.govpnas.org For instance, intracellular application of peptides like substance P, which also induces mast cell degranulation, has been shown to induce calcium transients and activate exocytosis, as measured by an increase in cell membrane capacitance. rupress.orgnih.gov This increase in capacitance is a direct measure of the fusion of secretory granules with the plasma membrane during degranulation. pnas.orgcore.ac.uk The technique can also be used to investigate whether MCD peptide directly gates ion channels or acts through intracellular signaling pathways. nih.gov
Confocal and Electron Microscopy for Cellular Translocation Studies
Understanding whether and how MCD peptide enters mast cells is crucial for deciphering its mechanism of action. Confocal and electron microscopy are indispensable tools for visualizing the peptide's journey into and within the cell. nih.gov
Confocal Laser Scanning Microscopy (CLSM): CLSM allows for high-resolution optical sectioning of living or fixed cells. nih.gov By labeling MCD peptide with a fluorescent tag, researchers can track its binding to the cell surface and subsequent internalization in real-time. nih.govnih.gov This technique has been used to demonstrate the rapid, energy-independent uptake of other degranulating peptides, like substance P, into mast cells. nih.gov
Electron Microscopy (EM): EM provides unparalleled resolution to visualize the subcellular localization of the peptide. nih.gov Using techniques like autoradiography with radiolabeled peptides, researchers can pinpoint the peptide's location within specific organelles, such as the secretory granules. nih.govnih.gov Studies on substance P have shown its preferential localization on or inside mast cell granules following translocation across the plasma membrane. nih.gov This suggests a direct interaction with the granular machinery or G proteins located on the granule membrane. nih.gov
Biochemical Assays for G Protein Activation
A significant body of evidence suggests that MCD peptide and other basic secretagogues activate mast cells by directly interacting with heterotrimeric G proteins, bypassing the need for a specific membrane receptor. rupress.orgnih.govbohrium.com Biochemical assays are employed to confirm and characterize this interaction.
These assays often utilize purified G proteins or cell membrane preparations. The activation of G proteins can be monitored by measuring the binding of a non-hydrolyzable GTP analog, such as GTPγS, or by assessing the GTPase activity of the Gα subunit. rupress.org Studies have shown that cationic peptides can stimulate purified and reconstituted G proteins. rupress.org Furthermore, pretreatment of mast cells with pertussis toxin, which uncouples certain G proteins (Gi/Go) from their effectors, can inhibit peptide-induced degranulation, providing strong evidence for the involvement of these G proteins. rupress.orgnih.gov
Receptor Binding and Interaction Studies (e.g., FcεRI receptor interactions)
While direct G protein activation is a proposed mechanism, the interaction of MCD peptide with cell surface receptors, particularly the high-affinity IgE receptor (FcεRI), is also an area of active investigation. nih.govacs.orgnih.gov
Competitive binding assays are used to determine if MCD peptide can compete with IgE for binding to the FcεRI receptor. nih.govacs.org In these experiments, mast cells are incubated with a fluorescently labeled IgE and increasing concentrations of the peptide. A decrease in fluorescence intensity indicates that the peptide is displacing IgE from the receptor. acs.org Such studies have shown that certain MCD peptide analogues can indeed inhibit IgE binding to mast cell receptors. nih.gov Fluorescence polarization is another technique used to analyze the binding affinity of MCD peptide analogues to the FcεRIα subunit of the mast cell receptor. acs.org These studies are crucial for developing MCD-based inhibitors of allergic reactions, which are triggered by the cross-linking of IgE bound to FcεRI. nih.govresearchgate.net
Preclinical Animal Model Systems
While in vitro assays provide valuable mechanistic insights, preclinical animal models are essential for understanding the physiological effects of MCD peptide in a whole organism. nih.gov
Rodent models, such as rats and mice, are commonly used to study mast cell-dependent processes. nih.govtandfonline.com For instance, the intradermal injection of MCD peptide or other mast cell degranulators like compound 48/80 can be used to elicit localized inflammatory responses, such as edema and itching, which can be quantified. jst.go.jp These models allow researchers to investigate the in vivo consequences of mast cell degranulation induced by the peptide and to evaluate the potential of MCD peptide-based therapies or inhibitors. tandfonline.comresearchgate.net Mast cell-deficient animal models are also valuable tools to confirm that the observed effects are indeed mediated by mast cells. nih.gov Histological analysis of tissue samples from these animals can reveal the extent of mast cell degranulation and the resulting tissue changes. tandfonline.com
Interactive Data Table: Overview of Preclinical Models in MCDP Research
| Model Organism | Application | Key Findings/Observations |
| Rat | Studies on injection site reactions and cardiovascular effects. | Localized swelling and edema post-subcutaneous injection, concurrent with mast cell degranulation. tandfonline.com |
| Mouse | Investigations into allergic and inflammatory responses. | Induction of scratching behavior, indicating pruritus, following intradermal injection. jst.go.jp |
| Mast cell-deficient models | Confirming the role of mast cells in observed physiological responses. | Absence of typical inflammatory responses to mast cell degranulators. nih.gov |
Genetically Modified Mast Cell-Deficient Mouse Models (e.g., Kit Mutant Strains)
A cornerstone of mast cell research has been the use of mouse strains with mutations in the gene for the receptor tyrosine kinase Kit (also known as c-Kit). nih.gov Kit is the receptor for stem cell factor (SCF), a critical factor for the development, survival, and maturation of mast cells. nih.govnih.gov Consequently, mutations that impair Kit signaling lead to a profound deficiency in mast cells, providing a powerful tool to investigate mast cell functions in vivo. nih.govnih.gov
The two most widely utilized Kit mutant strains are the WBB6F1-KitW/W-v and the C57BL/6-KitW-sh/W-sh mice. nih.govnih.gov
KitW/W-v Mice : These mice have a combination of the W null allele, which results in a truncated, non-functional Kit protein, and the Wv allele, which encodes a Kit protein with reduced kinase activity. uni-muenchen.de This combination leads to a severe mast cell deficiency, with adult mice having less than 1% of the normal number of skin mast cells and undetectable levels in many other tissues. nih.gov
KitW-sh/W-sh Mice : These mice carry the "sash" (Wsh) mutation, which is an inversion in the regulatory region upstream of the Kit gene. uni-muenchen.denih.gov This inversion disrupts Kit expression, also resulting in a profound mast cell deficiency across all examined tissues. nih.govnih.gov
While invaluable, it is crucial to recognize that Kit is also expressed on other cell types, meaning these models have phenotypic abnormalities beyond mast cell deficiency. nih.govuni-muenchen.de For instance, both KitW/W-v and KitW-sh/W-sh mice lack melanocytes (resulting in a white coat) and the interstitial cells of Cajal in the gut. nih.govuni-muenchen.de However, the strains differ in other non-mast cell-related phenotypes. KitW/W-v mice are sterile, have a macrocytic anemia, and exhibit reduced numbers of neutrophils and certain T-cell populations. nih.govuni-muenchen.de In contrast, KitW-sh/W-sh mice are fertile and not anemic, making them a more suitable model for certain studies. nih.gov
A key strategy to confirm that an observed effect is indeed mast cell-dependent is the "mast cell knock-in" or reconstitution approach. uni-muenchen.defrontiersin.org This involves the adoptive transfer of in vitro-cultured, genetically compatible wild-type mast cells into the mast cell-deficient Kit mutant mice. nih.govfrontiersin.org If the transfer of these mast cells restores the wild-type phenotype, it provides strong evidence for the direct involvement of mast cells in that biological response. uni-muenchen.defrontiersin.org This technique has been used to successfully repopulate mast cells systemically or in specific tissues like the skin or peritoneal cavity. nih.govnih.gov
Table 1: Comparison of Common Kit Mutant Mouse Strains
Rodent Models for Neurophysiological and Immunological Studies
Kit mutant mice are instrumental in neurophysiological and immunological studies investigating the effects of mast cell degranulation. By comparing the responses of mast cell-deficient mice to their wild-type counterparts, researchers can elucidate the role of mast cells in various conditions.
In the realm of immunology, these models have been applied to studies of:
Allergic Inflammation and Asthma : Studies using both KitW/W-v and KitW-sh/W-sh mice have demonstrated that mast cells are essential for the full development of features in a mouse model of chronic asthma, including airway hyperresponsiveness, inflammation, and tissue remodeling. nih.gov Reconstitution of KitW/W-v mice with wild-type mast cells restored these features, confirming the cell type's critical role. nih.gov
Autoimmune Diseases : The role of mast cells in autoimmune conditions like experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis, has yielded conflicting results depending on the specific Kit mutant strain used. nih.gov While some studies using KitW/W-v mice suggested a pro-inflammatory role for mast cells, studies in KitW-sh/W-sh mice found that these animals developed earlier and more severe EAE, suggesting a protective or immunoregulatory function for mast cells in this context. nih.gov
Host Defense : Mast cell-deficient KitW-sh/W-sh mice have been shown to be more susceptible to certain skin infections, such as those caused by the Vaccinia virus. nih.gov The susceptibility of these mice was reversed upon local reconstitution with wild-type mast cells, indicating that mast cells, and their subsequent degranulation, are a crucial part of the innate immune defense against some pathogens. nih.gov
Contact Hypersensitivity (CHS) : The contribution of mast cells to CHS has been complex, with studies showing pro-inflammatory, anti-inflammatory, or no significant role. frontiersin.org These discrepancies can be influenced by the specific hapten used and the mouse model; for example, in some DNFB-induced CHS models, KitW-sh/W-sh mice showed an exaggerated inflammatory response, which was reversed by the adoptive transfer of wild-type, but not IL-10-deficient, mast cells, pointing to an IL-10-mediated suppressive function. frontiersin.org
From a neurophysiological perspective, these models have helped clarify the mast cell's role in response to neuropeptides and venom components that can trigger degranulation:
Peptide-Induced Toxicity : When challenged with vasoactive intestinal polypeptide (VIP), a peptide that can cause hypothermia and diarrhea, mast cell-deficient KitW-sh/W-sh mice developed prolonged and severe symptoms compared to wild-type mice. scispace.comjci.org Local reconstitution with wild-type mast cells significantly mitigated these toxic effects, demonstrating that mast cells can degrade certain peptides and limit their systemic toxicity. scispace.comjci.org The mast cell protease MCPT4 was identified as a key enzyme in degrading VIP in this model. jci.org
Humanized Mouse Models for Receptor-Specific Investigations (e.g., MRGPRX2/B2)
A significant challenge in translating mast cell research to humans is the difference in mast cell receptors between species. For example, human mast cells express Mas-related G protein-coupled receptor-X2 (MRGPRX2), which is activated by numerous substances, including MCDP and various peptidergic drugs, leading to degranulation. manchester.ac.ukfrontiersin.org The mouse ortholog, MrgprB2, often shows different agonist sensitivity. frontiersin.org
To overcome this limitation, humanized mouse models have been developed. One advanced approach involves creating mice that express the human receptor specifically on mast cells. This has been achieved by:
Culturing bone marrow cells from MrgprB2-deficient mice.
Transducing these cells with a retrovirus engineered to express human MRGPRX2.
Differentiating these modified bone marrow cells into mature mast cells (BMMCs) in vitro. frontiersin.org
Engrafting these "humanized" MRGPRX2-expressing mast cells into mast cell-deficient Wsh/Wsh mice. frontiersin.org
This innovative model allows for the in vivo study of human-specific mast cell activation. Research has confirmed that mast cells in the peritoneal cavity, small intestine, and colon of these engrafted mice successfully express the human MRGPRX2 receptor. frontiersin.org Furthermore, these mast cells are functionally responsive; when peritoneal cells from these mice were isolated, they degranulated upon stimulation with MRGPRX2 agonists like Substance P and Compound 48/80, whereas cells from control mice (engrafted with non-transduced mast cells) did not. frontiersin.org
This humanized mouse model provides a unique and powerful platform to investigate the signaling and function of the human MRGPRX2 receptor in a complex in vivo environment, offering a more direct translational path for understanding drug-induced pseudoallergies and the role of this receptor in various diseases. frontiersin.org
Table 2: Mentioned Compounds
Mast Cell Degranulating Peptide in Neuroinflammation and Neurobiological Contexts
Modulation of Neuro-Immune Interactions
The strategic positioning of mast cells on the brain side of the blood-brain barrier (BBB) allows them to communicate effectively with various components of the CNS, including neurons, astrocytes, microglia, and the extracellular matrix nih.gov. When activated, mast cells can significantly influence the neuro-immune environment through the release of a plethora of pre-stored and newly synthesized mediators nih.govmdpi.com.
Mast cell degranulation plays a pivotal role in the activation of glial cells, which are central to the brain's inflammatory response. The interaction between mast cells and microglia, the resident immune cells of the CNS, is particularly significant. Mast cell degranulation can directly trigger microglial activation and the subsequent production of pro-inflammatory factors nih.govresearchgate.net. Studies have shown that the administration of mast cell degranulating compounds, such as compound 48/80, leads to microglial activation mdpi.comnih.gov. Conversely, inhibiting mast cell degranulation has been shown to suppress microglial activation and CNS inflammation cellphysiolbiochem.comfrontiersin.org.
Mediators released from degranulating mast cells, such as histamine (B1213489) and tryptase, are known to stimulate microglia through various receptors, including protease-activated receptor-2 (PAR-2), H1R, and H4R frontiersin.org. This stimulation can lead to the release of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) from microglia nih.govmdpi.commdpi.com. Furthermore, mast cell activation can upregulate the expression of receptors on microglia, such as P2X4, leading to the release of brain-derived neurotrophic factor (BDNF) nih.gov.
The interplay between mast cells and astrocytes is also a critical component of neuroinflammation. Mast cells and astrocytes are often co-localized, particularly in the perivascular space and the thalamus nih.gov. In vitro studies have demonstrated that mast cells can activate astrocytes through CD40-CD40 ligand interactions, leading to the release of histamine, leukotrienes, and cytokines from the mast cells themselves nih.gov. Astrocytes, in turn, possess histamine receptors and can be induced to release cytokines that cause mast cell degranulation nih.gov. Mast cell proteases can also activate astrocytes, prompting the release of inflammatory cytokines via signaling pathways involving PAR-2 nih.gov.
Table 1: Effects of Mast Cell Degranulation on Glial Cells
| Cell Type | Activating Mast Cell Mediator | Key Receptors Involved | Downstream Effects on Glial Cells |
|---|---|---|---|
| Microglia | Tryptase, Histamine | PAR-2, H1R, H4R, TLR4 | Activation, release of TNF-α, IL-6, and BDNF nih.govmdpi.comfrontiersin.orgmdpi.com |
| Astrocytes | Not specified | CD40 | Activation, release of inflammatory cytokines nih.gov |
| Astrocytes | Proteases | PAR-2 | Release of TNF-α and IL-6 nih.gov |
There is substantial evidence indicating that mast cell degranulation can disrupt the integrity of the BBB nih.gov. The intramuscular injection of the mast cell degranulator, compound 48/80, has been shown to significantly increase the leakage of Evans Blue tracer in brain regions rich in mast cells nih.govnih.gov. This effect is attributed to the release of vasoactive and matrix-degrading components from mast cells, such as histamine, serotonin, heparin, nitric oxide, and various cytokines including TNF-α nih.gov. These mediators can promote BBB damage, lead to brain edema, and facilitate the infiltration of other immune cells into the CNS nih.gov. The stabilization of mast cells has been shown to inhibit these effects, highlighting their critical role in modulating BBB permeability nih.gov.
Mast cells are often found in close proximity to neurons, allowing for direct communication and influence nih.govnih.gov. The degranulation of mast cells releases a variety of neuroactive mediators that can directly impact neuronal function nih.gov. A process known as transgranulation allows for the transfer of mast cell-derived products into neurons nih.gov. This novel form of communication between the immune and nervous systems involves the neuronal acquisition of mast cell granule remnants nih.gov.
Neuropeptides, such as gonadotropin-releasing hormone (GnRH), can be released from mast cells and potentially enter neurons through receptor-mediated endocytosis or the incorporation of mast cell filopodia nih.gov. This direct transfer of molecules can influence neuronal activity and signaling.
Implications in Central Nervous System Pathologies (Research Perspectives)
The ability of mast cell degranulating peptides to modulate neuro-immune interactions has significant implications for various CNS pathologies, particularly those with a neuroinflammatory component.
Mast cells are considered early responders in brain injury, capable of initiating and amplifying neuroinflammatory cascades mdpi.comnih.gov. By releasing pre-stored inflammatory mediators, they can rapidly act on cerebral vessels and other CNS compartments nih.gov. The degranulation of mast cells contributes to the neuroinflammatory process by releasing a host of mediators including tryptase, various interleukins (IL-1β, IL-6, IL-8, IL-33), TNF-α, matrix metalloproteinases (MMPs), and reactive oxygen species (ROS) nih.gov. These molecules contribute to the breakdown of the BBB, recruitment of other immune cells, and activation of resident glial cells, thereby perpetuating the inflammatory cycle nih.govmdpi.com.
Research suggests a significant role for mast cells in the pathophysiology of neurodegenerative diseases like Alzheimer's and Parkinson's.
In the context of Alzheimer's Disease (AD) , fibrillar amyloid-beta peptides, a hallmark of the disease, can trigger mast cell degranulation and histamine secretion nih.gov. Tryptase-containing mast cells have been found to be infiltrated in the brains of AD patients, often co-localized with amyloid plaques nih.gov. Some studies suggest that mast cells may be among the first immune cells to sense the misfolded proteins and accumulate at the site of pathology, even before significant amyloid deposition mdpi.com. The release of inflammatory mediators from these activated mast cells can contribute to the chronic neuroinflammation observed in AD nih.govnih.gov.
In experimental models of Parkinson's Disease (PD) , an increased number of mast cells have been observed in the substantia nigra, a brain region heavily affected by the disease mdpi.com. These mast cells can be recruited by factors released from microglia and astrocytes nih.gov. The degranulation of these mast cells releases mediators that can exacerbate neuronal death nih.gov. Mast cell proteases, such as tryptase, are known to activate glial cells and neurons to release inflammatory cytokines through PAR-2 signaling, a pathway implicated in the progression of PD nih.gov.
Table 2: Mast Cell Involvement in Experimental Models of Neurological Dysfunctions
| Disease Model | Key Findings | Potential Mechanism of Action |
|---|---|---|
| Alzheimer's Disease | Fibrillar amyloid-beta peptides trigger mast cell degranulation. nih.gov Tryptase-containing mast cells are co-localized with amyloid plaques. nih.gov | Release of histamine and other inflammatory mediators contributing to neuroinflammation. nih.govnih.gov |
| Parkinson's Disease | Increased number of mast cells in the substantia nigra. mdpi.com | Recruitment by glial cells and release of mediators that exacerbate neuronal death. nih.gov Activation of PAR-2 signaling by mast cell proteases. nih.gov |
Interactions with Pro-inflammatory and Anti-inflammatory Cytokines
Mast cell degranulating (MCD) peptide, through its potent induction of mast cell degranulation, plays a significant role in modulating the cytokine environment within the central nervous system (CNS). This interaction is a key component of neuroinflammatory processes, contributing to both the initiation and propagation of inflammatory cascades. The release of pre-stored and newly synthesized mediators from mast cells following activation by MCD peptide includes a host of pro-inflammatory and anti-inflammatory cytokines that have profound effects on neural tissue.
Upon degranulation, mast cells rapidly release a variety of pro-inflammatory cytokines. Among the most significant of these are Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6). researchgate.netmdpi.comnih.gov Mast cells are unique in that they are one of the few immune cell types that can store pre-formed TNF-α in their granules, allowing for its immediate release upon stimulation. researchgate.netapacsci.com This rapid release of TNF-α can initiate a cascade of inflammatory events in the brain, including the activation of microglia and astrocytes, the resident immune cells of the CNS. nih.gov
Research using other mast cell degranulating agents, such as compound 48/80, has demonstrated a significant increase in the production of TNF-α and IL-6 in the hypothalamus. mdpi.com This suggests that MCD peptide would likely trigger a similar response. The release of these cytokines contributes to the breakdown of the blood-brain barrier (BBB), further facilitating the influx of peripheral immune cells and amplifying the neuroinflammatory response. researchgate.net IL-1β and IL-6, released by activated mast cells, are also potent pro-inflammatory mediators that contribute to fever, and neuronal hyperexcitability. nih.govpreprints.org The interaction between mast cells and microglia is a critical aspect of this process; mediators released from mast cells, such as histamine and tryptase, can activate microglia, prompting them to release their own wave of pro-inflammatory cytokines, thus creating a vicious cycle of inflammation. mdpi.comnih.gov
Interactions of Mast Cell Degranulating Peptide with Cytokines
| Cytokine | Classification | Effect of Mast Cell Degranulation | Role in Neuroinflammation |
|---|---|---|---|
| Tumor Necrosis Factor-alpha (TNF-α) | Pro-inflammatory | Released from pre-formed stores and newly synthesized | Activates microglia and astrocytes, increases blood-brain barrier permeability |
| Interleukin-1beta (IL-1β) | Pro-inflammatory | Released upon activation | Contributes to fever and neuronal hyperexcitability |
| Interleukin-6 (IL-6) | Pro-inflammatory | Released upon activation | Promotes the acute phase response and inflammation |
| Interleukin-10 (IL-10) | Anti-inflammatory | Released by mast cells | Inhibits the production of pro-inflammatory cytokines |
| Transforming Growth Factor-beta (TGF-β) | Anti-inflammatory | Released by mast cells | Suppresses T-cell proliferation and promotes regulatory T-cells |
Mast Cell as a "First Responder" in Brain Injury and Disease Research
In the intricate cascade of events that follow a brain injury or the onset of a neurodegenerative disease, mast cells have emerged as critical "first responders". mdpi.comnih.gov Their strategic location in the brain, particularly in proximity to blood vessels, nerve endings, and the meninges, positions them to be among the initial sensors of tissue damage or pathological insults. nih.gov A key feature that distinguishes mast cells as primary responders is their ability to release a plethora of pre-stored inflammatory mediators within seconds to minutes of activation, a process readily triggered by MCD peptide. mdpi.com
This rapid degranulation contrasts with other resident immune cells of the brain, such as microglia, which typically require a longer period for activation and synthesis of inflammatory molecules. mdpi.com The immediate release of vasoactive substances like histamine, proteases such as tryptase, and pre-formed cytokines like TNF-α from mast cell granules has profound and immediate consequences on the neural microenvironment. apacsci.comnih.gov These mediators can swiftly increase the permeability of the blood-brain barrier, leading to vasogenic edema and facilitating the infiltration of peripheral immune cells into the brain parenchyma, thereby amplifying the initial inflammatory response. nih.govnih.gov
Furthermore, in the context of neurodegenerative diseases, mast cells are implicated in the initial inflammatory events that are now recognized as key components of these conditions. Their ability to respond to neuropeptides and other danger signals allows them to participate in the early stages of diseases like multiple sclerosis and Alzheimer's disease. nih.gov By initiating the inflammatory cascade, mast cells can influence the subsequent activation of microglia and astrocytes, setting the stage for the chronic neuroinflammation that is a hallmark of these disorders. The recognition of mast cells as first responders has opened up new avenues for therapeutic intervention, with a focus on stabilizing these cells to prevent their initial degranulation and the subsequent damaging inflammatory cascade.
Mast Cell "First Responder" Characteristics in Brain Injury
| Characteristic | Description | Mediators Involved | Consequence in Neuroinflammation |
|---|---|---|---|
| Strategic Anatomical Location | Perivascular spaces, meninges, and near nerve endings | - | Enables rapid sensing of injury and pathogens |
| Rapid Degranulation | Release of pre-stored mediators within seconds to minutes | Histamine, Tryptase, pre-formed TNF-α | Immediate initiation of the inflammatory cascade |
| Blood-Brain Barrier Disruption | Increased permeability of cerebral blood vessels | Histamine, Proteases | Vasogenic edema and infiltration of peripheral immune cells |
| Activation of Other Glial Cells | Initiation of a broader neuroinflammatory response | TNF-α, IL-1β, Chemokines | Amplification of inflammation through microglial and astrocytic activation |
Q & A
Q. What experimental methods are used to determine the secondary structure of MCDP?
Circular dichroism (CD) spectroscopy and nuclear magnetic resonance (NMR) are key techniques. CD detects α-helical or β-sheet conformations in aqueous or membrane-mimetic environments (e.g., SDS micelles or trifluoroethanol) . NMR provides residue-specific structural details, such as disulfide bond arrangements and dynamic flexibility . For reproducible results, ensure peptide purity (>95%) and standardized solvent conditions .
Q. How can researchers validate MCDP-induced mast cell degranulation in vitro?
Use rat basophilic leukemia (RBL-2H3) cells or primary mast cells. Measure histamine release via ELISA or fluorometric assays. Include controls for calcium influx (e.g., EDTA) and receptor specificity (e.g., IgE inhibition assays) . Note that MCDP's activity is concentration-dependent and may vary with peptide batch purity .
Q. What are the critical considerations for synthesizing MCDP with correct disulfide bonds?
Solid-phase peptide synthesis (SPPS) requires orthogonal protection of cysteine residues. Post-synthesis, use oxidative folding protocols (e.g., air oxidation, DMSO, or H₂O₂) to form disulfide bonds. Verify connectivity via mass spectrometry and HPLC . Batch-to-batch consistency can be improved by requesting peptide content and impurity analyses from synthesis providers .
Q. How do in vivo and in vitro models differ in assessing MCDP's anti-inflammatory effects?
In vitro models (e.g., mast cell cultures) directly measure histamine release, while in vivo models (e.g., rat hind paw edema) assess systemic effects. MCDP’s anti-inflammatory activity in vivo arises indirectly from mast cell exhaustion, whereas co-administration with pro-inflammatory agents (e.g., carrageenan) may enhance inflammation .
Advanced Research Questions
Q. How can structural analogs resolve contradictions in MCDP's pro- and anti-inflammatory roles?
Design analogs with selective residue modifications (e.g., Leu14 or Ile11 substitutions) to decouple degranulation from downstream effects. Compare analogs in dual-context models: carrageenan-induced edema (pro-inflammatory) vs. allergen-induced inflammation (anti-inflammatory) . Molecular dynamics simulations can predict conformational changes affecting activity .
Q. What electrophysiological approaches elucidate MCDP's neurotoxic mechanisms?
Patch-clamp recordings in hippocampal neurons reveal MCDP’s modulation of voltage-gated calcium/potassium channels. Use calcium imaging (e.g., Fura-2) to confirm its calcium-independent enhancement of neurotransmitter release . Validate specificity with apamin (a related neurotoxin) as a negative control .
Q. How do C-terminal modifications impact MCDP's membrane interactions?
C-terminal amidation enhances rigidity and membrane insertion, as shown by CD and NMR in micellar environments. Compare carboxylated vs. amidated analogs in liposome leakage assays to quantify membrane disruption . This explains reduced bioactivity in non-amidated variants .
Q. What strategies reconcile conflicting data on MCDP's receptor binding specificity?
Radioligand competition assays (e.g., using ⁵¹Cr-labeled dendrotoxin) show MCDP’s non-competitive inhibition of toxin binding. Cross-validate with surface plasmon resonance (SPR) to measure binding kinetics to mast cell receptors . Contradictions may arise from differences in receptor isoforms or assay conditions .
Q. How do MCDP variants from different species (e.g., honeybee vs. wasp) differ functionally?
Perform comparative degranulation assays using homologous peptides (e.g., EMP-AF from wasps). Structural alignment (via X-ray crystallography or homology modeling) identifies conserved residues critical for activity. For example, oriental hornet MCDP (HR-2) shares functional but not structural homology with bee MCDP .
Methodological Notes
- Batch Consistency : For sensitive assays (e.g., dose-response studies), request peptide content analysis, TFA removal (<1%), and solubility validation to minimize variability .
- Storage : Lyophilized MCDP should be stored at -20°C and reconstituted immediately before use to prevent disulfide bond scrambling .
- Controls : Include mepyramine (H1 antagonist) and methysergide (5-HT antagonist) to isolate histamine/serotonin effects in inflammation models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
